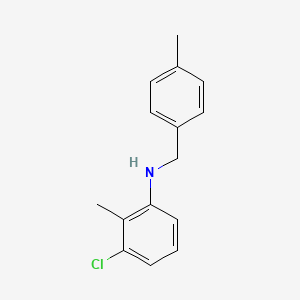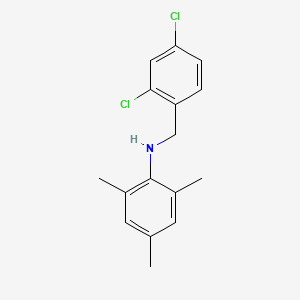
3-Chloro-2-methyl-N-(4-methylbenzyl)aniline
Übersicht
Beschreibung
3-Chloro-2-methyl-N-(4-methylbenzyl)aniline, also known as 3-Chloro-2-methyl-N-benzylaniline or 3-Chloro-2-methyl-N-benzyl-p-anisidine, is an organic compound that belongs to the group of anilines. It is a colorless to pale yellow liquid with a strong, pungent odor. It is soluble in water, alcohol, and other organic solvents. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
3-Chloro-2-methyl-N-(4-methylbenzyl)aniline is a compound utilized in the synthesis of polyurethane cationomers with anil groups to obtain polymeric films with fluorescent properties. The structural and photochromic mechanism of salicylideneanil units embedded within these polymers demonstrates significant potential for the development of new materials with unique optical characteristics (Buruianǎ et al., 2005).
Organic Chemistry and Synthesis
The compound has been explored for its practical synthesis processes in the context of organic chemistry. For instance, its derivatives have been synthesized through various reactions showcasing the compound's versatility and the potential for its use in industrial production due to robust synthesis methods, high yields, and minimal waste burden (Zhang Qingwen, 2011).
Environmental Applications
Studies on chloro derivatives of aniline, including compounds similar to 3-Chloro-2-methyl-N-(4-methylbenzyl)aniline, have been conducted to evaluate their adsorption on halloysite adsorbents. This research is critical for understanding how such compounds can be effectively removed from wastewater, highlighting the environmental applications of studying these chemical interactions (Słomkiewicz et al., 2017).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of derivatives of 3-Chloro-2-methyl-N-(4-methylbenzyl)aniline have been analyzed using computational methods like Hartree-Fock and density functional theory. These studies provide insights into the electronic structure, geometric parameters, and vibrational modes of such compounds, which are fundamental for their application in material science and molecular engineering (Kurt et al., 2004).
Eigenschaften
IUPAC Name |
3-chloro-2-methyl-N-[(4-methylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN/c1-11-6-8-13(9-7-11)10-17-15-5-3-4-14(16)12(15)2/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXYLUPDHLCAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-N-(4-methylbenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3,4-dichlorobenzyl)-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3131533.png)



![N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline](/img/structure/B3131571.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline](/img/structure/B3131579.png)




